



# Application Notes and Protocols for Mapping Clinical Terms to HPO Identifiers

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These application notes provide a comprehensive overview and practical protocols for mapping unstructured clinical text to standardized Human Phenotype Ontology (HPO) identifiers.

Accurate and efficient mapping of clinical terms to HPO identifiers is crucial for deep phenotyping, which plays a pivotal role in rare disease diagnosis, patient stratification for clinical trials, and genomic research.[1][2] This document outlines various methodologies, presents comparative performance data for commonly used tools, and provides detailed protocols for their implementation.

## **Introduction to HPO and Clinical Term Mapping**

The Human Phenotype Ontology (HPO) is a standardized vocabulary of phenotypic abnormalities encountered in human diseases.[3][4] It provides a structured and computable format to describe a patient's clinical phenotype, which is essential for computational analysis and integration with genomic data.[2] Clinical notes, however, are typically unstructured and contain a wealth of phenotypic information in narrative form. The process of extracting these clinical terms and mapping them to specific HPO identifiers is a critical step in translating raw clinical data into research-ready information.

Natural Language Processing (NLP) has emerged as a key technology to automate this mapping process, offering a scalable alternative to laborious manual curation. Various NLP tools and algorithms have been developed to parse clinical text, recognize phenotypic terms,



and link them to the corresponding HPO identifiers. The selection of an appropriate tool and a well-defined protocol is paramount for achieving high accuracy and efficiency in this task.

# Data Presentation: Performance of HPO Mapping Tools

The performance of different NLP tools for HPO term extraction can be evaluated using standard metrics such as precision, recall, and the F1-score. Precision measures the proportion of correctly identified HPO terms out of all identified terms, while recall measures the proportion of correctly identified HPO terms out of all relevant terms in the text. The F1-score provides a harmonic mean of precision and recall.

Below are tables summarizing the performance of several commonly used and recently developed tools for mapping clinical text to HPO identifiers.

Table 1: Performance of Dictionary-Based and Hybrid NLP Tools



Tool	Precision	Recall	F1-Score	Notes
ClinPhen	0.78	0.716	Not Reported	Superior accuracy and 20x speedup over cTAKES and MetaMap in one study.
0.63	Not Reported	Not Reported	Comparison with RAG-HPO, Doc2HPO, and FastHPOCR.	
MetaMap	0.56	0.71	Not Reported	Compared to ClinPhen and cTAKES.
0.76-0.84	0.65-0.73	Not Reported	Performance on literature-derived disease models.	
cTAKES	0.57	0.57	Not Reported	Compared to ClinPhen and MetaMap.
Doc2Hpo (Automated)	0.386	0.774	0.476	Fully automated extraction without negation detection.
Doc2Hpo (Automated with Negation Detection)	0.467	0.761	0.524	Fully automated extraction with negation detection.
Doc2Hpo (User- Aided)	0.916	0.921	0.913	Performance with human- computer collaboration.



FastHPOCR	0.53	Not Reported	Not Reported	Comparison with RAG-HPO, Doc2HPO, and ClinPhen.
PhenoTagger	~0.58	~0.53	~0.55	Baseline performance before fusion with an embedding model.

Table 2: Performance of Large Language Model (LLM) Based Approaches

Tool/Model	Precision	Recall	F1-Score	Notes
RAG-HPO (Llama-3 70B)	0.84	0.78	0.80	Significantly surpassed conventional tools in a benchmarking study.
LLM (GPT-4 for Sign Normalization)	0.579 (Accuracy)	Not Reported	Not Reported	Performance on mapping clinical signs to HPO terms.
LLM (GPT-3.5- Turbo for Sign Normalization)	0.448 (Accuracy)	Not Reported	Not Reported	Performance on mapping clinical signs to HPO terms.
Embedding- based Retrieval (Fused with PhenoTagger)	0.7	0.7	0.7	Combination of an embedding model with PhenoTagger.



## **Experimental Workflows and Logical Relationships**

The general workflow for mapping clinical terms to HPO identifiers using NLP can be visualized as a pipeline that starts with raw clinical text and ends with a structured list of HPO terms.



## Input Unstructured Clinical Text (EHR Notes, Reports) Input Text Preprocessing Text Cleaning (Remove irrelevant characters) Tokenization (Split text into words/sentences) Normalization (Lowercasing, stop word removal) Processed Text Phenotype Extraction & Mapping Named Entity Recognition (NER) (Identify clinical terms) dentified Phenotypes Term Mapping (Link terms to HPO identifiers) Mapped HPO Terms Post-processing Negation Detection (Identify negated phenotypes) Disambiguation (Resolve ambiguous terms)

#### General Workflow for Clinical Term to HPO Mapping

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Output

Structured List of HPO Identifiers

Final HPO List

Caption: A generalized workflow for mapping clinical terms to HPO identifiers.



## **Experimental Protocols**

This section provides detailed methodologies for using some of the key tools in mapping clinical terms to HPO identifiers.

## **Protocol 1: Phenotype Extraction using ClinPhen**

ClinPhen is a command-line tool designed for fast and accurate extraction of HPO terms from clinical notes. It employs a dictionary-based approach with an expanded list of synonyms for HPO terms.

#### Materials:

- Python 3.x
- ClinPhen package (installable via pip)
- Clinical notes in plain text format

#### Methodology:

- Installation:
  - Open a terminal or command prompt.
  - Install ClinPhen using pip: pip install clinphen
- Input Data Preparation:
  - Ensure your clinical notes are in a plain text file (.txt).
  - Each file should contain the notes for a single patient for optimal organization.
- Execution:
  - Run ClinPhen from the command line, providing the path to your clinical note file: clinphen /path/to/your/clinical note.txt



- The output will be a prioritized list of HPO terms found in the text, along with their frequencies.
- Output Interpretation:
  - The output will display the HPO identifier, the corresponding HPO term name, and the number of times it was mentioned in the text.
  - The list is prioritized based on the frequency and position of the terms in the notes.

## **Protocol 2: Interactive HPO Curation with Doc2Hpo**

Doc2Hpo is a web application that facilitates semi-automated extraction and curation of HPO terms from clinical text. It integrates multiple NLP engines and provides an interactive interface for users to review and refine the results.

#### Materials:

- A modern web browser.
- Clinical text to be analyzed.

#### Methodology:

- Accessing the Tool:
  - Navigate to the Doc2Hpo web server in your browser.
- · Inputting Clinical Text:
  - Copy and paste your clinical text into the input text area on the Doc2Hpo homepage.
- Selecting and Configuring the Parsing Engine:
  - Choose a parsing engine from the available options (e.g., String Search, MetaMap Lite, NCBO Annotator, Ensemble).
  - Configure options such as negation detection and partial matching as needed.



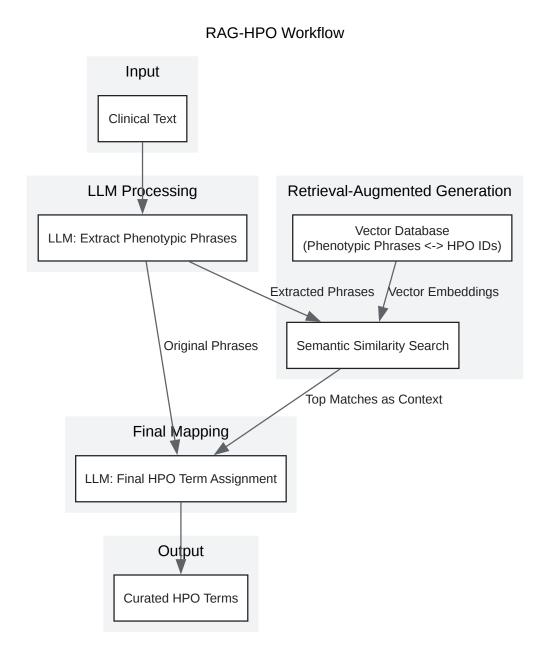
- Automated Extraction and Interactive Curation:
  - Click the "Submit" button to initiate the automated HPO term extraction.
  - The tool will highlight the identified clinical entities in the text and display the mapped HPO concepts.
  - Review the highlighted terms. You can:
    - Add a new annotation: Select text and choose the appropriate HPO term.
    - Modify an existing annotation: Click on the highlighted term to search for and select a different HPO term.
    - Remove an annotation: Double-click on a highlighted term to delete it.
    - Change negation status: Click the 'N' button next to a term to toggle its negation status.
- Exporting the Results:
  - Once the curation is complete, the final list of HPO concepts can be exported for further analysis, for instance, for use in gene prioritization tools.

## Protocol 3: HPO Mapping using Large Language Models with Retrieval-Augmented Generation (RAG-HPO)

This protocol describes a more advanced method using a large language model (LLM) combined with a retrieval-augmented generation (RAG) approach for improved accuracy.

Conceptual Workflow:





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Caption: Conceptual workflow of the RAG-HPO methodology.

Materials:



- Python environment with necessary libraries (e.g., for API calls to an LLM, vector database management).
- Access to a Large Language Model (LLM) via an API.
- A pre-built vector database mapping phenotypic phrases to HPO identifiers.

#### Methodology:

- Data Preparation and Vector Database Creation:
  - Compile a comprehensive list of phenotypic phrases and their corresponding HPO IDs.
  - Use a text embedding model to generate vector representations of these phrases.
  - Store these embeddings and their associated HPO metadata in a vector database.
- Phenotypic Phrase Extraction:
  - Input the clinical text into the LLM.
  - Use a carefully crafted prompt to instruct the LLM to extract all relevant phenotypic phrases from the text.
- Semantic Similarity Search:
  - For each extracted phrase, use its vector embedding to query the vector database and retrieve the most semantically similar phrases and their associated HPO information.
- Final HPO Term Assignment:
  - Provide the original extracted phrase along with the retrieved similar phrases and their HPO IDs as context to the LLM.
  - Instruct the LLM to select the most appropriate and specific HPO term for the original phrase based on this context.
- Output Generation:



• The final output is a curated list of HPO terms accurately mapped from the clinical text.

### Conclusion

The mapping of clinical terms to HPO identifiers is a fundamental step in leveraging the rich phenotypic information contained in unstructured clinical data for genomics and rare disease research. While manual curation remains a gold standard, its lack of scalability necessitates the use of automated methods. This document has provided an overview of several NLP-based tools, their comparative performance, and detailed protocols for their application. The choice of tool will depend on the specific requirements of the research, including the desired balance between accuracy, speed, and the level of human interaction. As NLP and LLM technologies continue to advance, we can expect further improvements in the accuracy and efficiency of automated deep phenotyping.

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